2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide
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Overview
Description
AVE-0118 is a potassium channel blocker potentially for the treatment of sleep apnea syndrome. AVE0118 effectively suppressed acetylcholine-mediated persistent atrial fibrillation. AVE0118 reduced peak current amplitude of SCN5A-WT current and shifted half-inactivation voltage of the steady-state inactivation curve. AVE0118-induced prolongation of atrial, but not ventricular ERP, is potentially due largely to atrial-selective depression of sodium channel current, which likely contributes to the effectiveness of AVE0118 to suppress atrial fibrillation.
Scientific Research Applications
Cardiac Contractility Enhancement
AVE0118, a chemical compound closely related to 2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide, has been found to enhance atrial contractility. This effect is attributed to its ability to block atrial ultrarapid delayed rectifier currents (I(Kur)) and prolong the atrial action potential (AP) plateau without affecting ventricular repolarization. This mechanism may benefit patients with atrial contractile dysfunction due to atrial tachyarrhythmias, potentially improving atrial contractility without risking ventricular proarrhythmia (Schotten et al., 2007).
Antiallergic Properties
Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a structural resemblance to the compound , has identified potential antiallergic properties. One compound in this series exhibited significant potency in an ovalbumin-induced histamine release assay, suggesting its potential as an antiallergic agent (Menciu et al., 1999).
Antimicrobial Activity
Compounds structurally related to 2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide, such as pyridine derivatives, have been explored for their antimicrobial properties. Studies have demonstrated variable and modest activity against certain strains of bacteria and fungi, indicating potential applications in antimicrobial treatments (Patel et al., 2011).
Antiprotozoal Agents
Exploration of imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, has shown promising antiprotozoal activity. These compounds have displayed strong DNA affinities and significant in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, suggesting potential use as antiprotozoal agents (Ismail et al., 2004).
properties
CAS RN |
498577-53-0 |
---|---|
Product Name |
2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide |
Molecular Formula |
C30H29N3O3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34) |
InChI Key |
CHDSRMIDIQABTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AVE 0118 AVE-0118 AVE0118 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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